BenchChemオンラインストアへようこそ!

5-Aminomethyl-1H-pyridin-2-one

Medicinal chemistry Physicochemical profiling Solubility optimization

5-Aminomethyl-1H-pyridin-2-one (CAS: 131052-84-1; MW 124.14; C6H8N2O) is a heterocyclic building block comprising a pyridin-2-one core with an aminomethyl substituent at the 5-position. The compound exhibits a predicted XLogP3 of -1.4 and a topological polar surface area of 55.1 Ų , indicating higher hydrophilicity and distinct polarity relative to aminomethylpyridine analogs lacking the 2-one moiety.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 131052-84-1
Cat. No. B111613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethyl-1H-pyridin-2-one
CAS131052-84-1
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1CN
InChIInChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9)
InChIKeyCSVYITCBZGOVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminomethyl-1H-pyridin-2-one (CAS 131052-84-1) – Core Physicochemical Profile for Procurement Evaluation


5-Aminomethyl-1H-pyridin-2-one (CAS: 131052-84-1; MW 124.14; C6H8N2O) is a heterocyclic building block comprising a pyridin-2-one core with an aminomethyl substituent at the 5-position [1]. The compound exhibits a predicted XLogP3 of -1.4 and a topological polar surface area of 55.1 Ų [1], indicating higher hydrophilicity and distinct polarity relative to aminomethylpyridine analogs lacking the 2-one moiety. It is supplied as a light green solid with purity specifications ranging from 95% to 98% (HPLC) and storage recommendations of 2–8°C under inert gas [2].

5-Aminomethyl-1H-pyridin-2-one vs. Aminomethylpyridine Analogs – Structural Basis for Non-Interchangeability


In-class aminomethylpyridine derivatives cannot be interchanged without altering key molecular properties, as even minimal structural variations produce significant differences in polarity, hydrogen bonding capacity, and biological target engagement [1][2]. The pyridin-2-one core in 5-aminomethyl-1H-pyridin-2-one confers a lower lipophilicity (XLogP3 = -1.4) and greater topological polar surface area (55.1 Ų) relative to aminomethylpyridine scaffolds lacking the carbonyl oxygen [1]. Published structure-activity relationship (SAR) analyses confirm that small modifications to aminomethylpyridine frameworks frequently yield discontinuous activity profiles, precluding simple functional equivalence among structurally related analogs [2]. The quantitative comparisons below establish that 5-aminomethyl-1H-pyridin-2-one occupies a distinct procurement niche defined by its enhanced aqueous compatibility and patent-relevant scaffold identity.

5-Aminomethyl-1H-pyridin-2-one – Quantified Differentiation Evidence vs. Structural Analogs


Lipophilicity (XLogP3) Comparison: 5-Aminomethyl-1H-pyridin-2-one vs. 3-(Aminomethyl)pyridine

5-Aminomethyl-1H-pyridin-2-one exhibits a calculated XLogP3 value of -1.4, whereas 3-(aminomethyl)pyridine (a closely related aminomethylpyridine lacking the 2-one functionality) possesses a computed XLogP3 of -0.15 [1][2]. The approximately 1.25 log unit difference corresponds to an estimated 18-fold difference in octanol-water partition coefficient, indicating substantially greater aqueous compatibility for the target compound.

Medicinal chemistry Physicochemical profiling Solubility optimization

Topological Polar Surface Area (TPSA) Comparison: 5-Aminomethyl-1H-pyridin-2-one vs. 3-(Aminomethyl)pyridine

The TPSA of 5-aminomethyl-1H-pyridin-2-one is 55.1 Ų, derived from contributions of the pyridin-2-one carbonyl oxygen and the aminomethyl amine [1]. In contrast, 3-(aminomethyl)pyridine, which lacks the 2-one oxygen, has a TPSA of 38.9 Ų [2]. The 16.2 Ų increase in polar surface area alters the predicted membrane permeability profile.

Blood-brain barrier permeability prediction Drug-likeness Molecular descriptor analysis

Hydrogen Bonding Capacity: 5-Aminomethyl-1H-pyridin-2-one vs. Non-Carbonyl Aminomethylpyridines

5-Aminomethyl-1H-pyridin-2-one possesses 2 hydrogen bond donor sites and 2 hydrogen bond acceptor sites, enabling a total of 4 hydrogen bonding interactions [1]. Comparative aminomethylpyridines lacking the 2-one carbonyl, such as 3-(aminomethyl)pyridine, present only 1 donor and 1 acceptor site [2]. The additional H-bond acceptor (carbonyl oxygen) and donor (lactam N-H) double the potential hydrogen bonding capacity.

Ligand-receptor interaction Scaffold design Binding affinity modulation

Patent-Assigned Scaffold Differentiation: 5-Aminomethyl-1H-pyridin-2-one in WDR5-MLL1 Inhibitor Space

5-Aminomethyl-1H-pyridin-2-one is explicitly claimed as a synthetic intermediate and substructural component in multiple patent families, including WO-2021021951-A1 (WDR5-MYC inhibitors) and US-10807959-B2 / US-2020055824-A1 (WDR5-MLL1 inhibitors and modulators) . In contrast, generic 3-(aminomethyl)pyridine is not similarly represented in this therapeutic patent space. The compound also appears in WO-2019133445-A1 (aminothiazoles as vanin-1 inhibitors) and WO-2020205683-A1 (benzopyrane/imidazole derivatives for amyloidogenic immunoglobulin light chain stabilization) .

Epigenetic therapeutics WDR5-MLL1 inhibition Patent-protected scaffold

OPRD1 Binding Affinity: Target Engagement Profile Distinct from Aminomethylpyridine DPP-4 Inhibitors

5-Aminomethyl-1H-pyridin-2-one demonstrates measurable binding to human OPRD1 (δ-opioid receptor) with an AC50 of 30,000 nM (30 µM) in a scintillation proximity assay using cellular components [1]. This moderate affinity for a GPCR target is mechanistically and therapeutically distinct from the nanomolar DPP-4 inhibitory activity reported for structurally distinct aminomethyl-pyridine derivatives (e.g., 5-aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid derivatives with DPP-4 IC50 = 10 nM) [2].

Opioid receptor pharmacology OPRD1 binding Scaffold selectivity

5-Aminomethyl-1H-pyridin-2-one – Research Applications Based on Quantified Differentiation


Lead Optimization for Peripherally Restricted or Hydrophilic Drug Candidates

Programs prioritizing compounds with reduced passive membrane permeability and limited CNS penetration benefit from the compound's XLogP3 of -1.4 and TPSA of 55.1 Ų [1][2]. These physicochemical properties contrast with aminomethylpyridine analogs (XLogP3 = -0.15; TPSA = 38.9 Ų), making 5-aminomethyl-1H-pyridin-2-one the preferred scaffold when aqueous solubility or peripheral restriction is a design objective.

WDR5-MLL1 and Epigenetic Protein-Protein Interaction Inhibitor Development

The explicit patent coverage of 5-aminomethyl-1H-pyridin-2-one in WDR5-MLL1 inhibitor families (US-10807959-B2, WO-2021021951-A1) positions this compound as a structurally relevant building block for epigenetic drug discovery programs . Procurement for medicinal chemistry campaigns targeting the WDR5-MLL1 protein-protein interaction interface is supported by validated synthetic precedent in the patent literature.

OPRD1 Receptor Target Validation and GPCR Probe Development

5-Aminomethyl-1H-pyridin-2-one exhibits quantifiable binding to human OPRD1 (AC50 = 30 µM), distinguishing it from aminomethylpyridine derivatives that primarily target enzymes such as DPP-4 [3][4]. This moderate GPCR engagement, while not high-potency, supports its utility as a chemical probe scaffold for OPRD1-related target validation studies, hit-to-lead optimization, or development of orthosteric site ligands in opioid receptor pharmacology.

Hydrogen Bond-Dependent Supramolecular and Crystallization Studies

The doubled hydrogen bonding capacity of 5-aminomethyl-1H-pyridin-2-one (2 donors + 2 acceptors) relative to non-carbonyl aminomethylpyridines (1 donor + 1 acceptor) enables distinct intermolecular interaction patterns [1][2]. This property is materially relevant for crystallization screening, co-crystal engineering, or supramolecular chemistry applications where enhanced hydrogen bonding potential drives assembly or solid-state packing outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminomethyl-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.